molecular formula C20H22N2O5 B2639724 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 938786-27-7

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2639724
CAS RN: 938786-27-7
M. Wt: 370.405
InChI Key: OSCJJDUDZRBEQP-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, also known as MPAA, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis and evaluation of compounds with structural similarities to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, exploring their potential as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes. For example, derivatives have shown potent agonistic activity against the β3-AR with functional selectivity over β1- and β2-ARs, alongside significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Anticancer Properties

Compounds structurally related to the one have been synthesized and screened for their cytotoxicity against various cancer cell lines. Certain derivatives have demonstrated significant cytotoxic effects on specific cell lines, offering insights into their potential as anticancer agents. For instance, novel acetamide derivatives have shown high cytotoxicity against PANC-1 and HepG2 cell lines (Vinayak et al., 2014).

Antimicrobial and Antifungal Activities

Another area of research has been the development of derivatives for antimicrobial and antifungal applications. Compounds with modifications on the pyrrolidine and phenyl rings have been evaluated against various gram-positive and gram-negative bacteria, as well as fungi, with some showing higher activity against gram-negative bacteria and significant antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

Chemical Synthesis and Green Chemistry

Research into the green synthesis of related compounds has led to the development of novel catalysts and methodologies. For example, the catalytic hydrogenation of certain precursors into valuable intermediates for the production of dyes and other chemicals represents an advancement in the field of green chemistry, highlighting the importance of sustainable processes in chemical synthesis (Qun-feng, 2008).

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-17(18(12-14)26-2)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCJJDUDZRBEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

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